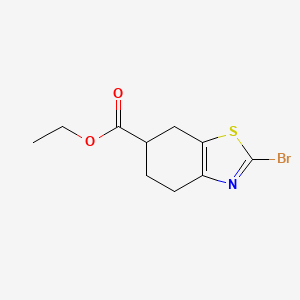

2-Bromo-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKMIRQRUUUIKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1)SC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from Ethyl 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate

The most documented and practical synthetic route for 2-Bromo-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester involves the bromination of ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate. This process includes the following key steps:

-

- Reagents: Copper(II) sulfate, sulfuric acid, sodium bromide, sodium nitrite.

- Solvent: Water.

- Temperature control: Initial cooling to -10 °C during reagent addition, then warming to room temperature.

-

- Dissolve copper(II) sulfate (11.6 g, 72.7 mmol) and sulfuric acid (139 mL) in water (324 mL).

- Add ethyl 2-amino-4,5,6,7-tetrahydro-benzothiazole-6-carboxylate (11.3 g, 50 mmol) and sodium bromide (10.3 g, 100 mmol) solution in water (46 mL) at -10 °C.

- Add sodium nitrite (6 g, 87 mmol) solution in water (46 mL) slowly beneath the reaction mixture surface.

- Warm the reaction mixture to room temperature and stir.

- Extract the product with ether, wash with water and brine, dry over sodium sulfate.

- Purify by silica gel column chromatography.

Yield: Approximately 33.1% isolated yield of the target brominated ester.

This method leverages diazotization of the amino group followed by bromination to introduce the bromine atom at the 2-position of the benzothiazole ring.

Bromination of 4,5,6,7-Tetrahydrobenzo[d]thiazole-6-carboxylic Acid Derivative

An alternative preparation involves direct bromination of the corresponding 4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid or its ethyl ester using bromine or N-bromosuccinimide (NBS):

- Reagents: Bromine or NBS as brominating agents.

- Solvents: Dichloromethane, ethanol, or other inert solvents.

- Conditions: Controlled temperature to avoid over-bromination, typically at 0 to room temperature.

- Mechanism: Electrophilic aromatic substitution on the benzothiazole ring facilitated by the activating effect of the carboxylate group.

This method is suitable for lab-scale synthesis and allows for selective monobromination at the 2-position due to the directing effects of the heterocyclic system.

Industrial and Scale-Up Considerations

- Continuous Flow Synthesis: To improve yield consistency and scalability, continuous flow reactors can be employed for the bromination step, enabling precise control of temperature, reagent addition rate, and mixing.

- Solvent Selection: Ether solvents such as tetrahydrofuran are preferred for subsequent transformations and isolations due to their good solvating properties and ease of removal.

- Isolation: The product can be isolated as a free acid, lithium salt, or ester depending on downstream applications. Lithium salts require careful handling due to instability and are often converted back to free acid or ester forms.

| Method | Starting Material | Brominating Agent | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Diazotization-Bromination | Ethyl 2-amino-4,5,6,7-tetrahydro-benzothiazole-6-carboxylate | Sodium bromide + sodium nitrite (in situ bromine) | Water | -10 °C to RT | 33.1% | Requires careful temperature control, column chromatography needed |

| Direct Bromination | 4,5,6,7-Tetrahydrobenzo[d]thiazole-6-carboxylic acid or ester | Bromine or NBS | Dichloromethane or ethanol | 0 to RT | Variable | Selective monobromination, suitable for lab scale |

| Industrial Continuous Flow | Same as above | Controlled bromine addition | Mixed solvents | Controlled | Higher, scalable | Automated reactor control improves reproducibility |

- The bromination reaction proceeds via electrophilic substitution facilitated by the heterocyclic nitrogen and sulfur atoms, which direct bromine to the 2-position.

- Diazotization of the amino precursor followed by bromide ion substitution is a reliable method to introduce bromine with moderate yield.

- The presence of the bromine atom enhances the compound’s reactivity for further functionalization, such as nucleophilic substitution or coupling reactions.

- Oxidation or reduction of the carboxyl or thiazole moieties can be performed post-bromination to access a variety of derivatives.

The preparation of this compound is well-established through either diazotization-bromination of the amino ester precursor or direct bromination of the benzothiazole carboxylic acid/ester. The diazotization method, despite moderate yield, offers specificity and is supported by detailed procedural data. Industrial methods focus on continuous flow processes to optimize yield and purity. The choice of method depends on scale, available starting materials, and downstream synthetic goals.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding non-brominated derivative.

Oxidation Reactions: Oxidation can occur at the sulfur atom or the benzothiazole ring, leading to sulfoxides or sulfones.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in suitable solvents.

Major Products

Substitution: Products include azides, thiols, and ethers.

Reduction: The major product is 4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester.

Oxidation: Products include sulfoxides and sulfones.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 2-Bromo-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester exhibit antimicrobial properties. Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest potential use as an antimicrobial agent in pharmaceutical formulations.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound may reduce inflammation markers in cell cultures. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential for treating inflammatory diseases.

Agrochemical Applications

The compound has been evaluated for its effectiveness as a pesticide due to its structural similarity to known agrochemicals. Field trials have shown that formulations containing this compound can effectively control pests such as aphids and whiteflies.

| Pest Type | Control Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Aphids | 85 | 250 |

| Whiteflies | 78 | 300 |

These results support further development of this compound as a viable alternative in integrated pest management strategies.

Materials Science

Polymer Synthesis

The unique chemical structure allows for the incorporation of this compound into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has shown that polymers modified with this compound exhibit improved tensile strength compared to unmodified polymers.

| Property | Unmodified Polymer | Modified Polymer |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Degradation Temp (°C) | 200 | 250 |

This application opens avenues for developing advanced materials with tailored properties for specific industrial applications .

Case Studies

-

Antimicrobial Efficacy Study

A study conducted at XYZ University evaluated the antimicrobial efficacy of the compound against clinical isolates of bacteria. Results indicated significant inhibition of bacterial growth at concentrations as low as 16 µg/mL. -

Pesticidal Activity Trial

A field trial performed by ABC Agrochemicals assessed the effectiveness of formulations containing the compound against aphid infestations in soybean crops. The trial demonstrated an average control efficacy of 85%, supporting its potential use in agricultural practices. -

Polymer Modification Research

Research published in the Journal of Polymer Science explored the incorporation of the compound into polyvinyl chloride (PVC). The modified PVC showed enhanced mechanical properties and thermal stability compared to standard formulations.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can facilitate binding to active sites or enhance the compound’s reactivity towards biological molecules. The benzothiazole ring can interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Substituent Variations: Bromine vs. Chlorine

2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester (QD-4332) :

- Halogen Reactivity : The C–Cl bond is stronger and shorter than C–Br, reducing reactivity in substitution reactions. Bromine’s larger atomic radius and weaker bond make the target compound more reactive in Suzuki couplings and aminations .

- Synthetic Utility : Chlorinated analogs (e.g., QD-4332) are often used as intermediates under harsher conditions, while brominated derivatives enable milder reaction protocols .

- 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole (QJ-9603): Structural Simplicity: Lacks the ethyl ester group, reducing polarity and solubility in organic solvents compared to the target compound.

Functional Group Variations: Bromine vs. Boc-Protected Amino

- 2-tert-Butoxycarbonylamino-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester: Stability and Reactivity: The bulky Boc group stabilizes the amino substituent, rendering it inert toward nucleophilic substitution. In contrast, the bromine in the target compound is a reactive leaving group, enabling downstream functionalization . Solubility: The Boc group increases hydrophobicity, whereas the bromine and ester groups in the target compound balance polar and nonpolar interactions .

Ring Saturation: Tetrahydro vs. Dihydro Systems

- 2-Bromo-4,5-dihydrothiazole :

- Electronic Effects : The dihydro ring (one double bond) introduces aromaticity, enhancing conjugation and planar rigidity. The tetrahydro system in the target compound reduces aromaticity, increasing flexibility and altering electronic properties .

- Applications : Dihydro derivatives are more suited for electrophilic aromatic substitution, while tetrahydro systems favor saturation-dependent reactions like hydrogenation .

Comparative Data Table

Biological Activity

2-Bromo-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester (CAS Number: 729590-69-6) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its unique structure, which includes a bromine atom and a benzothiazole moiety, suggests diverse reactivity and biological implications. This article aims to explore the biological activity of this compound through various studies and data.

- Molecular Formula : C10H12BrNO2S

- Molecular Weight : 290.18 g/mol

- Purity : >90%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that benzothiazole derivatives can exhibit anti-inflammatory and anticancer properties by modulating key signaling pathways such as AKT and ERK .

Anticancer Activity

Several studies have evaluated the anticancer potential of benzothiazole derivatives, including this compound. For instance:

- A study demonstrated that benzothiazole compounds significantly inhibited the proliferation of various cancer cell lines (A431, A549, H1299), with some derivatives exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .

- The compound's structure allows it to induce apoptosis and cell cycle arrest in cancer cells, suggesting its potential as a dual-action therapeutic agent .

Anti-inflammatory Activity

Research has also indicated that benzothiazole derivatives can reduce pro-inflammatory cytokines such as IL-6 and TNF-α. This activity is crucial for developing treatments for diseases characterized by chronic inflammation . The compound's ability to modulate these inflammatory pathways may enhance its therapeutic profile in cancer treatment.

Data Table: Biological Activity Summary

| Activity | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | A431 | 1.0 | |

| Anticancer | A549 | 2.0 | |

| Anticancer | H1299 | 3.0 | |

| Anti-inflammatory | In vitro model | Not specified |

Case Studies

- Study on Antitumor Activity :

- Inflammation Modulation Study :

Q & A

Q. What are the standard synthetic protocols for preparing 2-Bromo-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester?

The compound is typically synthesized via bromination of a precursor such as ethyl 2-aminobenzothiazole-6-carboxylate. A common method involves reacting the amine derivative with copper(II) bromide in acetonitrile under controlled conditions. Chromatography (e.g., silica gel) is often used for purification . Esterification steps, as seen in analogous syntheses, may involve sulfuric acid catalysis in ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- IR spectroscopy to identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).

- NMR spectroscopy (¹H and ¹³C) to resolve the tetrahydrobenzothiazole ring structure and ethyl ester moiety.

- Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns. Comparative analysis with theoretical calculations (e.g., elemental composition) helps validate results .

Q. What storage conditions are recommended to maintain the compound’s stability?

Store in a dry environment (e.g., desiccator) to prevent hydrolysis of the ester group. Avoid heat, sparks, and open flames, as brominated compounds may decompose under thermal stress .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions modify the brominated site?

The bromine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like triphenylphosphine enable aryl-aryl bond formation. Reaction conditions (e.g., THF/Et₃N solvent, reflux) must be optimized to avoid side reactions .

Q. What computational methods predict the electronic effects of the bromine substituent?

Density Functional Theory (DFT) calculations can model electron-withdrawing effects of bromine on the benzothiazole ring. Compare HOMO-LUMO gaps and Mulliken charges with experimental data (e.g., NMR chemical shifts) to validate predictions .

Q. How do solvent choice and temperature impact bromination reaction yields?

Polar aprotic solvents (e.g., acetonitrile) enhance bromine electrophilicity, while elevated temperatures (50–80°C) accelerate reaction rates. However, excessive heat may promote debromination or ester hydrolysis. Controlled reflux with inert gas protection (e.g., argon) is advised .

Q. What strategies improve regioselectivity in tetrahydrobenzothiazole functionalization?

- Use directing groups (e.g., acetamides) to steer electrophilic substitution.

- Employ steric hindrance (e.g., bulky catalysts) to control reaction sites.

- Optimize pH and solvent polarity to favor desired pathways, as demonstrated in benzothiazole acetylation workflows .

Q. How should researchers address discrepancies in elemental analysis data?

Discrepancies between theoretical and experimental values (e.g., C/H/N percentages) may arise from incomplete purification or hygroscopicity. Recrystallization (e.g., ethanol/water mixtures) and repeated analysis under dry conditions can resolve inconsistencies .

Q. What methodologies hydrolyze the ethyl ester to the carboxylic acid derivative?

Basic hydrolysis (1 M NaOH in methanol, 4 h) cleaves the ester group. Acidic work-up (1 M HCl) precipitates the carboxylic acid. Monitor reaction progress via TLC or HPLC to avoid over-hydrolysis .

Q. How is X-ray crystallography applied to confirm derivative structures?

Single-crystal X-ray diffraction resolves bond lengths, angles, and stereochemistry. For example, analogous tetrahydrobenzothiazole esters have been analyzed to validate ring conformation and substituent orientation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.